N-(2,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide
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Description
N-(2,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide is a useful research compound. Its molecular formula is C18H17N3OS and its molecular weight is 323.41. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity and Molecular Docking Studies
- A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, related to the chemical structure of interest, demonstrated broad-spectrum antitumor activity. These compounds were more potent compared with the positive control 5-FU, highlighting their potential as effective antitumor agents. Molecular docking studies indicated similar binding modes to known inhibitors, suggesting a mechanism of action through the inhibition of specific kinases like EGFR-TK and B-RAF kinase, crucial in cancer cell proliferation and survival (Al-Suwaidan et al., 2016).
- Another series involving the synthesis of 2-mercapto-3-phenethylquinazoline bearing anilide fragments displayed significant in-vitro antitumor activity. One compound, in particular, exhibited remarkable growth inhibitory activity against various cancer cell lines, almost sevenfold more active than 5-FU. A molecular docking study showed its similar binding mode to erlotinib, further elucidating its potential mechanism of action (Al-Suwaidan et al., 2013).
- Additionally, research into trimethoxyanilides based on 4(3H)-quinazolinone scaffolds revealed compounds with extensive-spectrum antitumor efficiency against various tumor cell lines. This study emphasizes the versatility and therapeutic potential of quinazolinone derivatives in cancer treatment (Mohamed et al., 2016).
Other Relevant Studies
- Research on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides, though not directly related to N-(2,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide, provides valuable insight into the chemical behavior and potential applications of structurally similar compounds in various domains, including pharmaceuticals and materials science (Karmakar et al., 2007).
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-7-8-13(2)16(9-12)21-17(22)10-23-18-14-5-3-4-6-15(14)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNQZQUDDLEIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.